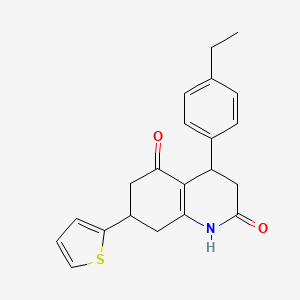![molecular formula C19H22N2O2 B4704863 1-[(3-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4704863.png)
1-[(3-methylphenoxy)acetyl]-4-phenylpiperazine
Vue d'ensemble
Description
1-[(3-methylphenoxy)acetyl]-4-phenylpiperazine, also known as MPAP, is a novel compound that has been studied for its potential therapeutic applications. It was first synthesized in 2004 by researchers at the University of Michigan and has since been the subject of numerous scientific studies.
Mécanisme D'action
The exact mechanism of action of 1-[(3-methylphenoxy)acetyl]-4-phenylpiperazine is not fully understood, but it is believed to act as a positive allosteric modulator of the sigma-1 receptor. This receptor is involved in a variety of cellular processes including calcium signaling and protein folding. By modulating the activity of this receptor, this compound may be able to protect cells from damage and promote cellular survival.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). Additionally, this compound has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. It has also been shown to increase dopamine release in the brain, which may contribute to its potential as a treatment for drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(3-methylphenoxy)acetyl]-4-phenylpiperazine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-[(3-methylphenoxy)acetyl]-4-phenylpiperazine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes such as protein folding and calcium signaling. Finally, more research is needed to explore the potential of this compound as a treatment for drug addiction and depression.
Applications De Recherche Scientifique
1-[(3-methylphenoxy)acetyl]-4-phenylpiperazine has been studied for its potential as a therapeutic agent in a variety of conditions. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. Additionally, this compound has been studied for its potential as a treatment for drug addiction and depression. It has been shown to reduce cocaine self-administration in rats and to have antidepressant effects in mice.
Propriétés
IUPAC Name |
2-(3-methylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-16-6-5-9-18(14-16)23-15-19(22)21-12-10-20(11-13-21)17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLZIWRAJRMGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B4704785.png)
![2,5-dichloro-N-[1-(4-chlorophenyl)propyl]benzenesulfonamide](/img/structure/B4704788.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-N'-phenylthiourea](/img/structure/B4704799.png)
![1-{3-[4-(difluoromethoxy)phenyl]acryloyl}-4-(2-fluorobenzyl)piperazine](/img/structure/B4704802.png)
![ethyl 4-[(4-amino-6-benzyl-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]butanoate](/img/structure/B4704814.png)
![1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4704824.png)

![N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-methylglycinamide](/img/structure/B4704838.png)
![N-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B4704845.png)
![propyl [2-(aminocarbonyl)phenyl]carbamate](/img/structure/B4704852.png)

![4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl thiocyanate](/img/structure/B4704891.png)
![ethyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4704893.png)